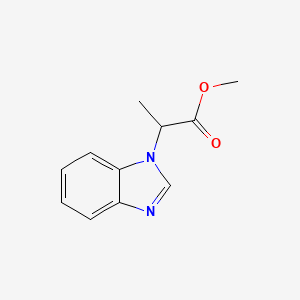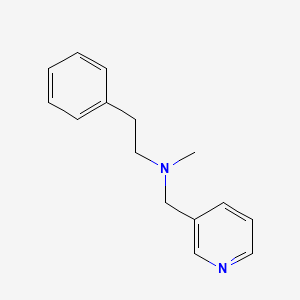![molecular formula C17H20N2OS B5119222 N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea, also known as MBTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MBTU is a urea derivative that has been synthesized through a multi-step process involving the reaction of a phenyl isocyanate with 3-methylbenzyl mercaptan and subsequent reaction with ethylene diamine.
作用機序
The mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea is not fully understood. However, it is thought that N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth and survival. N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell growth and division. Additionally, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in the regulation of cell survival.
Biochemical and Physiological Effects:
N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of various enzymes involved in cell growth and survival. In animal models of neurodegenerative diseases, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
実験室実験の利点と制限
N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. Additionally, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to have potent effects in various research fields, including cancer research and neurodegenerative disease research. However, there are also limitations to the use of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea in lab experiments. For example, the mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea is not fully understood, which makes it challenging to design experiments that specifically target its effects. Additionally, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has not been extensively studied in human clinical trials, which limits its potential applications in the clinic.
将来の方向性
There are several future directions for research on N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea. One area of research is to further elucidate the mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea. This will help to design experiments that specifically target the effects of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea and may lead to the development of more potent and specific compounds. Another area of research is to investigate the potential applications of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea in other research fields, such as cardiovascular disease and metabolic disorders. Finally, more studies are needed to determine the safety and efficacy of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea in human clinical trials, which will be essential for its potential use in the clinic.
In conclusion, N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea is a urea derivative that has gained attention in the scientific community due to its potential applications in various research fields. N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been synthesized through a multi-step process involving the reaction of a phenyl isocyanate with 3-methylbenzyl mercaptan and subsequent reaction with ethylene diamine. N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to have potent effects in various research fields, including cancer research and neurodegenerative disease research. However, further research is needed to fully understand the mechanism of action of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea and its potential applications in the clinic.
合成法
The synthesis of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea involves a multi-step process that begins with the reaction of a phenyl isocyanate with 3-methylbenzyl mercaptan to form a thiourea derivative. This intermediate compound is then reacted with ethylene diamine to form N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea. The synthesis of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been optimized to produce high yields and purity. The chemical structure of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea is shown in Figure 1.
科学的研究の応用
N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been used in various research fields due to its potential applications as a biochemical and physiological agent. One of the most significant applications of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea is in the field of cancer research. N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This mechanism of action has been demonstrated in various cancer cell lines, including breast, colon, and lung cancer cells.
Another area of research where N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been used is in the field of neurodegenerative diseases. N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These effects are thought to be due to the ability of N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea to inhibit oxidative stress and inflammation, two processes that are implicated in the pathogenesis of neurodegenerative diseases.
特性
IUPAC Name |
1-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-14-6-5-7-15(12-14)13-21-11-10-18-17(20)19-16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRYUUVESCSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(3-Methylbenzyl)sulfanyl]ethyl}-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)


![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)
![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5119233.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)